molecular formula C7H10O B3052588 Cyclohex-2-ene-1-carbaldehyde CAS No. 42540-33-0

Cyclohex-2-ene-1-carbaldehyde

Cat. No. B3052588
CAS RN: 42540-33-0
M. Wt: 110.15 g/mol
InChI Key: XPCJYQUUKUVAMI-UHFFFAOYSA-N
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Description

Cyclohex-2-ene-1-carbaldehyde is a chemical compound with the molecular formula C7H10O . It has a molecular weight of 110.16 .


Synthesis Analysis

The synthesis of this compound can be achieved through a reaction involving DMF, POCl3, and cyclohexanone . The mixture is refluxed with vigorous stirring for 3 hours at 80 °C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10O/c8-6-7-4-2-1-3-5-7/h2,4,6-7H,1,3,5H2 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be involved in the electrochemical cross-dehydrogenation aromatization (ECDA) reaction with amines, leading to the synthesis of 1,4-phenylenediamine .


Physical And Chemical Properties Analysis

This compound has a density of 0.966 g/mL at 25 °C . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Chemical Transformations

Cyclohex-2-ene-1-carbaldehyde has been utilized in various chemical transformations. One study described the vacuum thermolysis of its sodium salt, leading to the formation of diazomethyl-cyclohex-3-ene and other compounds through a postulated carbene mechanism (Rey, Begrich, Kirmse, & Dreiding, 1968). Another research focused on its cyclocondensation with different CH acids, yielding various substituted derivatives (Dyachenko, 2005).

Asymmetric Synthesis

This compound is also significant in asymmetric synthesis. A study demonstrated its use in synthesizing chiral substituted derivatives via a domino Michael addition-aldol condensation reaction (Enders, Narine, Benninghaus, & Raabe, 2007). Similarly, the stereochemical aspects of its additions to cyclohex-2-enylstannanes have been explored, leading to the formation of various stereochemically defined compounds (Young & Kitching, 1985).

Synthesis Reactions

In synthesis reactions, cyclohex-2-ene-1-carbaldehydes have been used for the preparation of cyclic acetals and other derivatives. A study presented an analysis of the synthesis reaction of cyclic acetals and explored their efficiency as active diluents in polymer compositions (Kerimov, Orudzheva, & Mamedova, 2019).

Catalysis and Organocatalysis

Research has also delved into the catalytic applications of cyclohex-2-ene-1-carbaldehydes. For instance, a versatile method was developed for synthesizing 4-substituted derivatives using Prins-type cyclization reactions catalyzed by hafnium triflate (Nakamura, Niiyama, & Yamakawa, 2009). Another study focused on the organocatalytic synthesis of spirocyclohexane carbaldehydes via a [4 + 2] annulation strategy, illustrating the versatility of cyclohex-2-ene-1-carbaldehydes in complex synthetic routes (Anwar, Li, & Chen, 2014).

properties

IUPAC Name

cyclohex-2-ene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h2,4,6-7H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCJYQUUKUVAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870868
Record name 2-Cyclohexene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42540-33-0
Record name 2-Cyclohexene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclohex-2-enecarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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